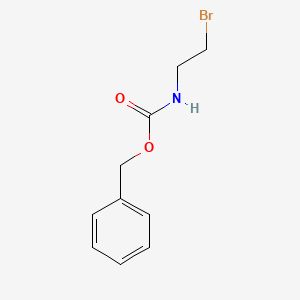

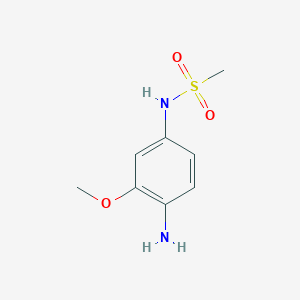

N-(4-amino-3-methoxyphenyl)methanesulfonamide

Overview

Description

N-(4-amino-3-methoxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

- Intercalation involves inserting the planar acridine core of m-AMSA between the base pairs of the DNA helix. This interaction disrupts the helical structure and affects DNA-related processes .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

N-(4-amino-3-methoxyphenyl)methanesulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with DNA and related enzymes, potentially through intercalation into double-stranded DNA . This interaction can influence the activity of DNA-related enzymes and affect various biological processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DNA and enzymes can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can intercalate into DNA, leading to enzyme inhibition or activation and changes in gene expression. This intercalation is driven by charge transfer and π-stacking interactions, which can cause the helical structure of DNA to unwind .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-amino-3-methoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfonic acids, oxidized derivatives.

Reduction: Amines, reduced derivatives.

Substitution: Substituted phenylmethanesulfonamides.

Scientific Research Applications

Chemistry: N-(4-amino-3-methoxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the design of enzyme inhibitors and as a probe for studying biological pathways .

Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Comparison with Similar Compounds

- N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride

- N-(4-cyanophenyl)methanesulfonamide

- N-(4-hydroxyphenyl)methanesulfonamide

- N-(4-methylphenyl)methanesulfonamide

Uniqueness: this compound is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUZJVHYAAMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302825 | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-06-7 | |

| Record name | 57165-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide?

A1: While the provided abstracts don't detail the full synthesis of this compound, one abstract describes the synthesis of a direct precursor, N-(4-amino-2-methoxyphenyl)acetamide []. This compound is produced via the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen atmosphere []. The crystallization of N-(4-amino-2-methoxyphenyl)acetamide is achieved using ethylacetoacetate []. This information suggests that the synthesis of this compound likely involves further modification of this precursor molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione](/img/structure/B1267075.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)

![6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1267089.png)